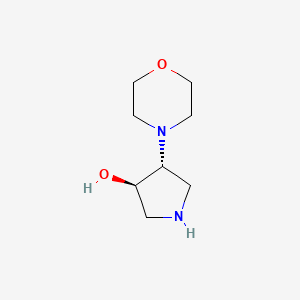

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R,4R)-4-morpholin-4-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYNAFYREQNMKG-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1[C@@H]2CNC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective reduction of a suitable precursor, such as a pyrrolidinone derivative, using chiral catalysts or reagents. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of pyrrolidine compounds, including (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol, exhibit significant antidepressant and anxiolytic effects. These compounds function as selective serotonin reuptake inhibitors (SSRIs) and have been evaluated for their potential in treating mood disorders. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications can enhance their efficacy and selectivity for serotonin receptors .

Pain Management

The compound has also been investigated for its analgesic properties. Patents describe methods of using such pyrrolidine derivatives to treat pain associated with various conditions, including neuropathic pain and inflammatory disorders . The mechanism of action is believed to involve modulation of neurotransmitter systems that are critical in pain perception.

Neuropharmacology

Opioid Receptor Modulation

Recent studies have explored the role of this compound as a modulator of opioid receptors. Specifically, it has been linked to the kappa-opioid receptor (KOR) pathway, which is significant in managing pain without the addictive properties associated with mu-opioid receptor agonists. The compound has shown promise in preclinical models as a potential treatment for conditions requiring analgesia without the risk of dependency .

Cognitive Enhancement

There is growing interest in the cognitive-enhancing effects of this compound. Research suggests that it may improve cognitive functions such as memory and learning by influencing cholinergic pathways in the brain. This property could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Therapeutic Uses

Neurodegenerative Diseases

The potential application of this compound extends to neurodegenerative diseases. Its ability to modulate neurotransmitter levels positions it as a candidate for further investigation in conditions like Alzheimer's disease and Parkinson's disease. The compound's neuroprotective effects have been documented in animal models, suggesting it may help mitigate neuronal damage associated with these diseases .

Cancer Treatment

Emerging research indicates that this compound may possess anticancer properties. Studies have shown that certain pyrrolidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but initial findings are promising for its application in oncology .

Mechanism of Action

The mechanism of action of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Hydroxymethyl Substitutions

Example Compounds :

- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol : Synthesized via asymmetric 1,3-dipolar cycloaddition, this compound serves as a precursor for transition state analogs like 1N and 1NBn .

- N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol : Modified with a pyrene group, this derivative enhances DNA/RNA duplex stability through intercalation .

Key Differences :

Transition State Analogs in Enzyme Inhibition

Example Compounds :

- (3R,4R)-(Hydroxymethyl)pyrrolidin-3-ol (1N): Exhibits subnanomolar affinity (Kd ~ pM) for DNA glycosylases (e.g., hOGG1, Fpg) by mimicking the oxacarbenium ion transition state .

- 1NBn (Benzylated 1N) : Increased hydrophobicity improves cellular permeability but reduces aqueous solubility compared to 1N .

Comparison :

- The morpholine-containing analog may offer intermediate hydrophobicity, balancing cellular uptake and target affinity.

Fluorinated and Piperazinyl Derivatives

Example Compounds :

Key Differences :

Comparison :

DNA/RNA Interactions

Enzyme Inhibition

Biological Activity

The compound (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol , also known as 4-(morpholin-4-yl)pyrrolidin-3-ol , is a derivative of pyrrolidine and morpholine. Its unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a morpholine ring attached to a pyrrolidine backbone, which influences its solubility and interaction with biological targets. Its molecular formula is with a dihydrochloride salt form often used in studies.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Binding : It interacts with various receptors, modulating their activity and leading to physiological effects.

Research indicates that the compound's mechanism may involve binding to active sites on enzymes or receptors, thereby influencing their function and downstream signaling pathways .

1. Antimicrobial Properties

Recent studies have highlighted the compound’s potential as an antimicrobial agent. For instance, it has shown efficacy against various bacterial strains including multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL .

2. Neurological Implications

Research suggests that derivatives of this compound could play roles in treating neurological disorders due to their ability to modulate neurotransmitter systems. The morpholine moiety enhances solubility and bioavailability, making it a candidate for further investigation in neuropharmacology.

3. Enzyme Modulation

The compound has been evaluated for its ability to modulate enzyme activities relevant to cancer and infectious diseases. For example, it has been linked to the inhibition of topoisomerases, which are crucial for DNA replication in bacteria .

Study on Antibacterial Activity

A study conducted by researchers at the University of Bristol demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study employed various assays to determine the MIC values and explored the compound's mechanism through structural analysis of enzyme interactions.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Klebsiella pneumoniae | 1–4 |

| Acinetobacter baumannii | 1–2 |

Neurological Activity Assessment

In another study focusing on neurological applications, the compound was tested for its effects on neurotransmitter release in neuronal cultures. Results indicated that the compound could enhance synaptic transmission, suggesting potential therapeutic benefits for neurodegenerative diseases.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol, and how can its stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via hydrogenolysis of benzyl-protected precursors (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidinediol) using 10% Pd/C under H₂ gas in anhydrous MeOH, followed by morpholine substitution. To ensure stereochemical fidelity, chiral column chromatography (e.g., ethyl acetate/hexane gradients) and polarimetric analysis should validate enantiomeric excess. Recrystallization from 2-propanol or methanol enhances purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) to resolve morpholine and pyrrolidine ring protons, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) with chiral stationary phases to assess enantiomeric purity. X-ray crystallography may resolve absolute configuration if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in sealed containers under inert gas (e.g., N₂) in cool, dry conditions. Emergency measures include flushing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a chiral ligand or catalyst in asymmetric synthesis?

- Methodological Answer : Test its utility in model reactions (e.g., enantioselective hydrogenation or C–C bond formation). Compare turnover numbers and enantiomeric excess (ee) against established ligands (e.g., BINAP). Density functional theory (DFT) calculations can predict coordination geometries and transition states .

Q. What strategies mitigate stability issues of this compound under acidic or oxidative conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Stabilizers like antioxidants (e.g., BHT) or pH buffering (citrate/phosphate) may reduce degradation. Protect from light using amber vials, as morpholine derivatives are prone to photolytic cleavage .

Q. How can in silico methods predict the compound’s pharmacokinetic or target-binding properties?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against databases like DrugBank for potential targets (e.g., kinases or GPCRs). Pharmacokinetic parameters (logP, PSA) can be modeled via SwissADME. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical techniques resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Reproduce assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. Purity checks via LC-MS and batch-to-batch NMR comparisons are critical to rule out impurity-driven artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.